4,6-O-Benzylidene-D-glucose

Vue d'ensemble

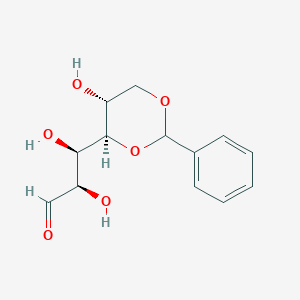

Description

4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative known for its significant biological activities, including anticancer properties . It is a modified form of D-glucose where the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group, forming a cyclic acetal. This modification enhances its stability and reactivity, making it a valuable intermediate in carbohydrate chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, followed by cyclization to form the benzylidene acetal . The reaction conditions often include:

Solvent: Methanol or ethanol

Catalyst: Sulfuric acid or hydrochloric acid

Temperature: Room temperature to 50°C

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

4,6-O-Benzylidene-D-glucose undergoes various chemical reactions, including:

Oxidation: The benzylidene group can be oxidized to form benzaldehyde derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding alcohol.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substituting Agents: Halogens, nucleophiles

Major Products:

Oxidation Products: Benzaldehyde derivatives

Reduction Products: Benzyl alcohol derivatives

Substitution Products: Various substituted benzylidene derivatives

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

4,6-O-Benzylidene-D-glucose can be synthesized through several methods, often involving the protection of hydroxyl groups to enhance stability and reactivity. The compound's structure features a benzylidene group that provides steric hindrance, influencing its reactivity and interactions with other molecules.

Key Synthesis Methods:

- Acetal Protection: The synthesis typically involves acetal protection of the glucose moiety, allowing for selective functionalization while maintaining the integrity of the sugar structure .

- Characterization Techniques: Techniques such as NMR spectroscopy (both and ), specific rotations, and tautomeric equilibria studies are crucial for confirming the purity and structural integrity of BG .

Self-Assembly Properties

Recent studies have highlighted the self-assembling properties of this compound derivatives. These compounds can form low molecular weight gelators (LMWGs), which are capable of creating reversible supramolecular gels. These gels have significant implications for material science and drug delivery.

Self-Assembly Findings:

- Gelation Properties: The gelation ability depends on the structure of substituents attached to the glucose unit. For example, certain triazole derivatives exhibited effective gelation in organic solvents and mixed aqueous solutions .

- Drug Encapsulation: BG has been used to encapsulate model drugs like naproxen, demonstrating controlled release properties from the gel matrix . This makes it a promising candidate for drug delivery systems.

Applications in Drug Delivery

The ability of this compound to form hydrogels opens up numerous applications in pharmaceutical formulations. The gels can serve as carriers for drug molecules, allowing for sustained release and improved bioavailability.

Case Studies in Drug Delivery:

- Naproxen Co-gel Formation: Research indicates that BG can form co-gels with naproxen in DMSO-water mixtures, facilitating controlled drug release .

- Biocompatibility: The sugar-based nature of BG suggests potential biocompatibility, making it suitable for biomedical applications.

Synthetic Intermediate in Carbohydrate Chemistry

This compound is also recognized as a valuable synthetic intermediate for producing various carbohydrate derivatives. Its functionality allows chemists to explore new glycosylation reactions and synthesize complex carbohydrates.

Applications as a Synthetic Intermediate:

- Glycosylation Reactions: BG can be utilized in reactions with strong electrophiles under heterogeneous conditions to access beta-glucosides efficiently .

- Versatility in Synthesis: The compound serves as a precursor for synthesizing other glycosides and oligosaccharides, expanding its utility in organic synthesis .

Mécanisme D'action

The mechanism of action of 4,6-O-Benzylidene-D-glucose involves its interaction with cellular proteins and enzymes. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of protein function. This mechanism is particularly relevant in its anticancer activity, where it disrupts protein synthesis and cell survival pathways .

Comparaison Avec Des Composés Similaires

4,6-O-Benzylidene-D-glucose is unique due to its specific benzylidene protection at positions 4 and 6. Similar compounds include:

- 4,6-O-Benzylidene-D-mannose

- 4,6-O-Benzylidene-D-galactose

- 4,6-O-Benzylidene-D-fructose

These compounds share the benzylidene protection but differ in the sugar moiety, leading to variations in their reactivity and applications . The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in carbohydrate chemistry and related fields .

Activité Biologique

4,6-O-Benzylidene-D-glucose (BG) is a synthetic derivative of D-glucose, notable for its potential biological activities and applications in carbohydrate chemistry. This compound is primarily recognized for its role as an intermediate in the synthesis of various carbohydrates and its utility in glycosylation reactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is formed by the reaction of D-glucose with benzaldehyde under acidic conditions, which protects the hydroxyl groups at the 4th and 6th positions while leaving other functional groups available for further modifications. The general reaction can be represented as follows:

This modification results in a cyclic structure that enhances stability and selectivity in subsequent chemical reactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit protein synthesis in human cell lines (NHIK 3025), similar to benzaldehyde but without affecting metaphase progression. This inhibition leads to a reduction in cell-cycle progression during interphase, primarily due to decreased protein synthesis rates .

Enzyme Inhibition

BG has been identified as a potent inhibitor of dibutyltin oxide, an enzyme involved in energy metabolism. This inhibition suggests potential applications in metabolic disorders and cancer therapy . The compound's ability to modulate enzyme activity underlines its significance in biochemical pathways.

Glycosylation Reactions

As a glycosyl donor, this compound facilitates the formation of glycosidic bonds essential for synthesizing complex carbohydrates. These reactions are crucial for constructing oligosaccharides that play significant roles in various biological processes, including cell signaling and immune responses.

Case Studies and Research Findings

A study investigating the effects of BG on cell-cycle kinetics revealed that while it inhibited protein synthesis similarly to benzaldehyde, it did not hydrolyze into free benzaldehyde when in contact with cells. This finding suggests that BG acts directly without being metabolized into other forms .

Another research effort highlighted its role as a scaffold for drug development due to its unique structural properties that allow selective reactivity and stability compared to other sugar derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-O-Benzyl-D-glucose | Benzyl group at the 2 position | Different reactivity profile; often used for α-glycosides |

| 3-O-Benzyl-D-glucose | Benzyl group at the 3 position | Variations in selectivity during glycosylation reactions |

| D-Mannose | An epimer of D-glucose | Different biological activity; often used in immunology |

The dual protection at both the 4th and 6th positions of BG enhances its stability and reactivity compared to other derivatives, making it particularly valuable in synthetic carbohydrate chemistry.

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952932 | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30688-66-5 | |

| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?

A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.

Q2: What are the structural characteristics of this compound and its spectroscopic properties?

A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.

Q3: How does the structure of derivatives based on this compound affect their biological activity?

A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.